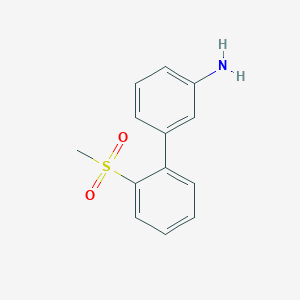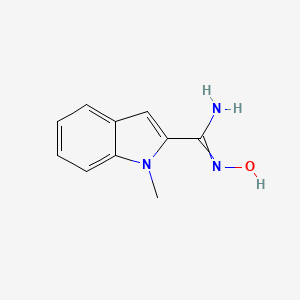
Butyl 3-methyl-4-piperazin-1-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-methyl-4-piperazin-1-ylbenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-methyl-4-piperazin-1-ylbenzoate typically involves the reaction of 3-methyl-4-piperazin-1-ylbenzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the reaction and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 3-methyl-4-piperazin-1-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Butyl 3-methyl-4-piperazin-1-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as an antipsychotic or anti-HIV agent.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of Butyl 3-methyl-4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, the compound can exert antipsychotic effects. Additionally, its interaction with viral enzymes can inhibit the replication of viruses, making it a potential antiviral agent .
Comparación Con Compuestos Similares
- Butyl 4-piperazin-1-ylbenzoate
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one
Uniqueness: Butyl 3-methyl-4-piperazin-1-ylbenzoate stands out due to its unique combination of a butyl ester group and a piperazine ring. This structure imparts specific physicochemical properties that enhance its biological activity and make it a valuable compound for various applications. Compared to similar compounds, it may offer better solubility, stability, and efficacy in certain applications .
Propiedades
Número CAS |
218966-29-1 |
|---|---|
Fórmula molecular |
C16H24N2O2 |
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
butyl 3-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-11-20-16(19)14-5-6-15(13(2)12-14)18-9-7-17-8-10-18/h5-6,12,17H,3-4,7-11H2,1-2H3 |
Clave InChI |
PNMKUFCCBIDFAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
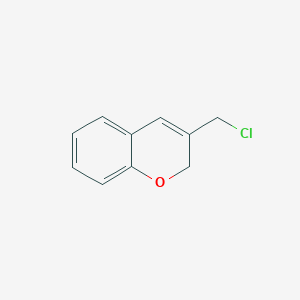
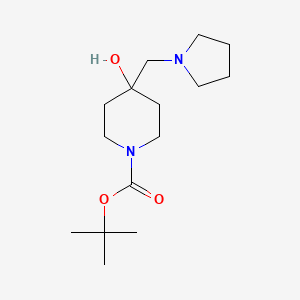
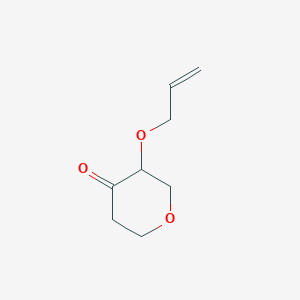
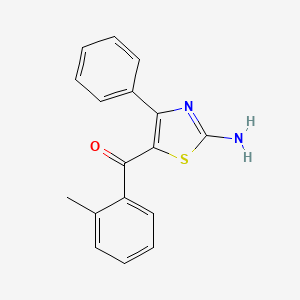
![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
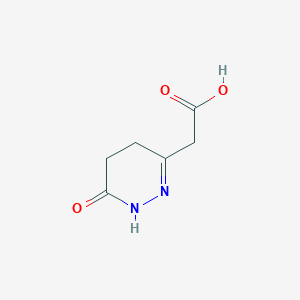
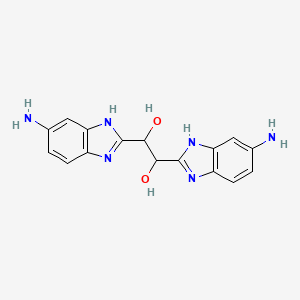
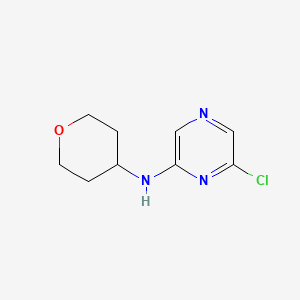

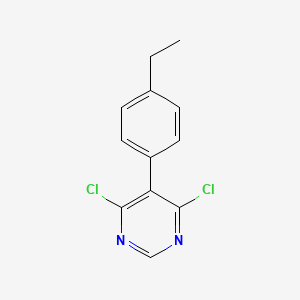
![4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl]Morpholine](/img/structure/B13869960.png)
